molecular formula C15H18O6 B12861299 Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside

Katalognummer: B12861299
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: ZQRVXCGCJZAEED-LZCQEXEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside is a chemical compound with the molecular formula C15H18O6 and a molecular weight of 294.3 g/mol It is a derivative of D-lyxofuranose, a sugar molecule, and features a benzoyl group and an isopropylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside typically involves the protection of the hydroxyl groups of D-lyxofuranose followed by benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl ketones, while reduction can produce benzyl alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside involves its interaction with specific molecular targets. The benzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The isopropylidene group provides steric hindrance, affecting the compound’s overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside is unique due to its specific combination of benzoyl and isopropylidene groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C15H18O6

Molekulargewicht

294.30 g/mol

IUPAC-Name

[(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate

InChI

InChI=1S/C15H18O6/c1-15(2)20-11-10(8-16)18-14(12(11)21-15)19-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11+,12+,14?/m1/s1

InChI-Schlüssel

ZQRVXCGCJZAEED-LZCQEXEDSA-N

Isomerische SMILES

CC1(O[C@H]2[C@H](OC([C@H]2O1)OC(=O)C3=CC=CC=C3)CO)C

Kanonische SMILES

CC1(OC2C(OC(C2O1)OC(=O)C3=CC=CC=C3)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.